molecular formula C26H20FN3O5 B6580655 2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207035-68-4

2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B6580655
CAS No.: 1207035-68-4
M. Wt: 473.5 g/mol
InChI Key: RNGAMJUNLKDPHE-UHFFFAOYSA-N
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Description

The compound 2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a dihydroisoquinolin-1-one core substituted with two critical moieties:

  • Position 4: A 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group, which enhances lipophilicity and may facilitate π-π stacking interactions in biological targets.

The 1,2,4-oxadiazole linker is a bioisostere for ester or amide groups, offering improved hydrolytic stability.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O5/c1-32-21-11-15(12-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-8-6-7-16(27)13-17)26(31)19-10-5-4-9-18(19)20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGAMJUNLKDPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Compound A : 2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one (CAS 1207035-43-5)
  • Core: Phthalazin-1-one (vs. dihydroisoquinolin-1-one).
  • Substituents :
    • 3-Methylphenyl at position 2 (electron-donating vs. 3-fluorophenyl’s electron-withdrawing).
    • Identical 3,4,5-trimethoxyphenyl-oxadiazole at position 3.
  • Properties: Molecular weight: 470.485 g/mol. H-bond donors: 0; H-bond acceptors: 8 .

Comparison :

  • The phthalazinone core may alter electron distribution and binding affinity compared to the dihydroisoquinolinone.
Compound B : 6-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1326832-85-2)
  • Core: Thieno[2,3-d]pyrimidin-4(3H)-one.
  • Substituents :
    • 2-Chlorophenyl on oxadiazole (vs. trimethoxyphenyl).
    • 3,4-Difluorobenzyl at position 3.
  • Properties :
    • Increased halogen content (Cl, F) enhances metabolic stability but may reduce solubility.

Comparison :

  • The thienopyrimidinone core introduces sulfur, which could modulate redox properties.

Substituent-Driven Activity Trends

Trimethoxyphenyl vs. Halogenated Aromatics
  • Trimethoxyphenyl : Present in the target compound and Compound A, this group is associated with microtubule disruption and antiproliferative activity. Its methoxy groups optimize hydrophobic and van der Waals interactions in tubulin’s colchicine-binding site .
  • Halogenated Aromatics : Compounds like B (2-chlorophenyl, 3,4-difluorobenzyl) prioritize steric bulk and electronic effects, often seen in kinase inhibitors (e.g., EGFR inhibitors) .
Fluorine vs. Methyl Substitutions
  • 3-Fluorophenyl (Target) : Lowers pKa of adjacent protons, enhancing metabolic stability and membrane penetration. Fluorine’s electronegativity may polarize the aromatic ring, affecting target binding.

Computational and Crystallographic Tools

Structural analyses of these compounds rely on software such as:

  • SHELXL/SHELXTL : For small-molecule refinement, critical for determining bond lengths and angles in crystallographic studies .
  • OLEX2 : Integrates structure solution, refinement, and visualization, enabling comparative analysis of molecular conformations .

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